5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine is a chemical compound that has gained attention in various scientific fields due to its unique structural features and versatile applications. This compound consists of two bipyridine units linked by a silicon atom, with each bipyridine unit bonded to three isopropoxy groups. The incorporation of silicon and isopropoxy groups enhances the compound's solubility and stability, making it valuable in materials science and coordination chemistry. Its chemical identification number is 1569022-20-3 .
This compound falls under the category of organosilicon compounds and is classified as a silane derivative due to the presence of silicon atoms in its structure. Its unique properties enable it to function effectively as a ligand in coordination chemistry, particularly in the formation of metal complexes .
The synthesis of 5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine typically involves a reaction between 5,5'-dibromo-2,2'-bipyridine and triisopropoxysilane. This reaction is generally catalyzed by palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) under inert conditions to prevent oxidation and hydrolysis .
Industrial production methods are less documented but generally involve scaling up laboratory synthesis, optimizing reaction conditions for yield and purity, and employing continuous flow reactors for safety and efficiency .
The molecular structure of 5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine features:
This structure imparts significant steric bulk and solubility characteristics that influence its reactivity and interaction with metal ions .
5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine can undergo several types of chemical reactions:
The coordination chemistry of this compound allows it to form complexes with transition metals, which can enhance catalytic activity in various reactions. These interactions are critical for applications in catalysis and material development .
The mechanism by which 5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine exerts its effects primarily involves its ability to coordinate with metal ions. The bipyridine units serve as chelating agents that bind to metal ions, forming stable complexes that can participate in catalytic processes such as oxidation-reduction reactions and polymerization. The presence of the silicon atom and isopropoxy groups provides additional stability and solubility to these complexes .
5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine has numerous scientific applications:
Palladium-catalyzed cross-coupling represents the cornerstone methodology for constructing the bipyridine core prior to silyl functionalization. The synthesis of 5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine (CAS: 1569022-20-3, C₂₈H₄₈N₂O₆Si₂) typically employs halogenated bipyridine precursors – most commonly 5,5'-dibromo-2,2'-bipyridine – which undergo metal-catalyzed coupling with triisopropoxysilane derivatives. The reaction mechanism follows a classical catalytic cycle involving three fundamental stages: oxidative addition of the aryl halide to palladium(0), transmetalation with the silicon nucleophile, and reductive elimination to form the carbon-silicon bond while regenerating the palladium(0) catalyst [5].
The choice of palladium catalyst significantly influences reaction efficiency. Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is frequently employed due to its effectiveness in facilitating silicon-carbon bond formation. Alternative catalysts include palladium dichloride with bidentate phosphine ligands (e.g., 1,3-bis(dicyclohexylphosphino)propane), which demonstrate enhanced stability under reaction conditions. Nickel-based catalysts, such as dibromobis(triphenylphosphine)nickel(II), have also been reported for analogous transformations, particularly in early synthetic routes [1]. However, palladium catalysts generally offer superior functional group tolerance and higher yields for this specific transformation.
Table 1: Palladium Catalysts for Bipyridine Silylation
Catalyst System | Ligand | Temperature | Reported Advantages |
---|---|---|---|
Pd(PPh₃)₄ | Triphenylphosphine | 110°C (reflux) | High activity, commercial availability |
PdCl₂(dcpp) | 1,3-Bis(dicyclohexylphosphino)propane | 70-80°C | Enhanced stability, reduced palladium black formation |
Cyclopalladated ferrocenylimine | Tricyclohexylphosphine | 100°C | Air stability, moisture tolerance |
A critical challenge in these couplings arises from the strong coordinating ability of the bipyridine product, which can sequester the palladium catalyst and lead to decreased activity over time. This necessitates careful optimization of catalyst loading (typically 1-5 mol%) and the use of excess silane reagent (1.5-2.0 equivalents per halide) to drive the reaction to completion [5] [10]. The addition of co-catalytic copper(I) iodide has been observed to improve yields in certain systems, potentially by facilitating transmetalation or preventing catalyst deactivation, though its precise mechanistic role requires further investigation [10].
The introduction of triisopropoxysilyl groups at the 5- and 5'-positions of 2,2'-bipyridine proceeds through nucleophilic aromatic substitution (SNAr) mechanisms, exploiting the enhanced electrophilicity of these positions when activated by the electron-withdrawing nitrogen atoms. The reaction involves the attack of a silyl nucleophile (typically generated from triisopropoxysilane under basic conditions) on halogenated bipyridine precursors. The mechanism proceeds through a Meisenheimer complex intermediate, where the negative charge is stabilized by the adjacent pyridyl nitrogen atoms [5].
The reaction exhibits significant steric and electronic constraints. The 5- and 5'-positions on 2,2'-bipyridine are sterically accessible compared to the hindered 6- and 6'-positions, allowing for efficient approach of the bulky triisopropoxysilyl group. Electronic factors further favor substitution at these positions due to ortho-activation by the nitrogen atoms. The reaction typically employs anhydrous aprotic solvents (toluene or tetrahydrofuran) to prevent hydrolysis of the triisopropoxysilane reagent or the product. Strict exclusion of moisture and oxygen is essential throughout the process, commonly achieved using Schlenk techniques or glovebox environments [1] [5].
Key reaction parameters include:
The triisopropoxysilyl groups confer enhanced solubility in organic solvents and provide reactive handles for subsequent material applications. The isopropoxy groups can undergo transesterification or hydrolysis/condensation reactions, enabling surface anchoring or integration into polymeric matrices, which constitutes a primary utility of this functionalized bipyridine [5].
The synthesis of 5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine typically involves a multi-step sequence requiring precise optimization at each stage. Initial steps focus on generating the reactive organometallic species, while subsequent steps involve the critical silylation and coupling reactions. Each stage exhibits distinct dependencies on solvent, catalyst, and temperature, demanding a holistic optimization strategy [1] [5].
Solvent selection profoundly impacts reaction kinetics, catalyst stability, and product yield. For the lithiation steps preceding silylation, diethyl ether provides excellent solvation for organolithium reagents at low temperatures (-95°C). However, its low boiling point necessitates careful temperature control. Tetrahydrofuran (THF) serves as a versatile solvent for nickel- or palladium-catalyzed coupling steps, offering good solvation power for both organic and inorganic species at temperatures up to 70°C [1]. For the palladium-catalyzed silylation step, anhydrous toluene emerges as the optimal solvent due to its high boiling point (110°C), enabling efficient coupling while minimizing ligand exchange with the triisopropoxysilane reagent [5].
Catalyst systems require stage-specific optimization. Nickel catalysts (e.g., dibromobis(triphenylphosphine)nickel(II) with zinc and tetra-(n-butyl)ammonium iodide) are effective for bipyridine core formation at 70°C in THF over extended reaction times (~16.5 hours) [1]. Palladium catalysts, particularly [Pd(PPh₃)₄], demonstrate superior performance for the silylation step. Catalyst loading optimization balances cost against potential deactivation; loadings between 1-5 mol% are typical, with higher loadings sometimes required for sterically hindered systems. The addition of additives such as tetra-(n-butyl)ammonium iodide or copper(I) iodide can enhance reaction rates and yields by facilitating transmetalation or preventing catalyst aggregation [1] [10].
Table 2: Reaction Parameter Optimization Across Synthetic Stages
Reaction Stage | Optimal Solvent | Temperature Range | Catalyst/Additives | Critical Parameters |
---|---|---|---|---|
Lithiation | Diethyl ether | -95°C | n-Butyllithium | Strict temperature control, inert atmosphere |
Bipyridine Coupling | Tetrahydrofuran | 70°C | NiBr₂(PPh₃)₂, Zn, Bu₄NI | Extended reaction time (16-18 h) |
Silylation | Anhydrous toluene | 110°C (reflux) | Pd(PPh₃)₄ (3-5 mol%) | Strict anhydrous conditions, silane excess |
Workup/Purification | Hexane/Ethyl acetate | Ambient | None | Silica gel chromatography stability |
Temperature profiles are critical throughout the synthesis. Cryogenic conditions (-95°C) are essential during lithiation to prevent side reactions and ensure regioselectivity [1]. Subsequent coupling steps require gradual warming (from -95°C to 25°C over 16 hours) to control exothermic processes and intermediate stability. The silylation step demands elevated temperatures (70-110°C) to overcome the kinetic barrier associated with the formation of the carbon-silicon bond. Reaction times vary significantly: lithiation occurs within 1-2 hours, whereas coupling and silylation steps require 16-24 hours for completion [1] [5].
Transitioning from laboratory-scale synthesis to industrially viable production of 5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine necessitates addressing challenges in catalyst efficiency, process safety, and purification methodologies. Scalable approaches focus on continuous flow chemistry, catalyst recycling, and green chemistry principles to enhance economic and environmental sustainability [5].
Continuous flow reactors offer significant advantages over traditional batch processing for hazardous intermediates. The lithiation step, which requires maintaining temperatures at -95°C in batch systems, becomes more manageable in flow systems through precise temperature control in microchannel reactors. Flow chemistry enables rapid mixing and efficient heat transfer, minimizing decomposition of organolithium intermediates and improving overall yield. Furthermore, the exothermic nature of subsequent coupling reactions can be safely managed in flow systems, reducing risks associated with scale-up [5] [10]. For the palladium-catalyzed silylation step, continuous flow operation minimizes catalyst deactivation by reducing exposure times and improving mass transfer.
Catalyst immobilization and recycling present crucial strategies for cost reduction. Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium supported on magnetic nanoparticles, enable easier separation from the reaction mixture and potential reuse over multiple cycles. Recent advances demonstrate polymer-encapsulated palladium catalysts that maintain activity while preventing leaching during the silylation step. Recovery rates exceeding 90% palladium retention after five cycles have been reported for similar systems, significantly reducing production costs for industrial-scale manufacturing [5]. Nickel catalyst systems also benefit from immobilization approaches, though nickel's lower cost may reduce the economic imperative for complex recovery systems.
Table 3: Scalability Parameters for Industrial Production
Process Parameter | Laboratory Scale | Industrial Scale Approach | Key Advantage |
---|---|---|---|
Reactor Type | Round-bottom flask (batch) | Continuous flow microreactor | Improved heat/mass transfer, safety |
Catalyst Loading | 3-5 mol% Pd | 1-2 mol% Pd (immobilized) | Reduced cost, recyclability |
Temperature Control | Cryogenic baths (liquid N₂) | Joule-Thomson cooling | Energy efficiency, precision |
Purification | Column chromatography | Crystallization/distillation | Reduced solvent use, automation |
Atmosphere Control | Schlenk line | Automated inert gas blanket | Consistency, reduced oxygen/moisture |
Purification methodologies shift from chromatography to crystallization or distillation at scale. The final product demonstrates sufficient thermal stability for molecular distillation under high vacuum due to the protective effect of the bulky triisopropoxysilyl groups. Solvent selection for crystallization focuses on binary mixtures (e.g., hexane/ethyl acetate) that exploit the product's differential solubility. Implementing process analytical technology (PAT) such as in-line FTIR or Raman spectroscopy ensures real-time monitoring of reaction progression and product quality, reducing off-specification batches. Automated crystallization systems with controlled cooling profiles enhance purity and crystal morphology, facilitating downstream handling and formulation [5].
Scaled processes emphasize solvent recycling and waste minimization. Tetrahydrofuran recovery via distillation and toluene recycling through fractional condensation in continuous systems significantly reduce both environmental impact and production costs. These approaches align with green chemistry principles while maintaining the stringent purity requirements (>98% by ¹H NMR) necessary for advanced material applications of 5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine [5].
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